Cas no 869079-06-1 (2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl N,N-diethylcarbamate)

2,2'-Dioxo-2H,2'H-3,4'-bichromene-7'-yl N,N-diethylcarbamate is a bichromene-derived carbamate compound characterized by its fused heterocyclic structure. The molecule features a chromene core with a carbonyl group at the 2-position, linked to a second chromene unit at the 3,4'-positions, and a diethylcarbamate moiety at the 7'-position. This structural configuration imparts potential reactivity for applications in organic synthesis, particularly as an intermediate in the development of pharmacologically active compounds or functional materials. The presence of the carbamate group may enhance stability while allowing further derivatization. Its extended π-conjugated system could also be of interest in materials science for optoelectronic applications. Handling requires standard precautions for carbamate-containing compounds.
2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl N,N-diethylcarbamate structure
869079-06-1 structure
Product name:2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl N,N-diethylcarbamate
CAS No:869079-06-1
MF:C23H19NO6
MW:405.400066614151
CID:6011083
PubChem ID:7198191

2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl N,N-diethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • 2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl N,N-diethylcarbamate
    • [2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] N,N-diethylcarbamate
    • Carbamic acid, diethyl-, 2,2'-dioxo[3,4'-bi-2H-1-benzopyran]-7'-yl ester (9CI)
    • AKOS002254943
    • 2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl diethylcarbamate
    • 2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-diethylcarbamate
    • F1861-0040
    • 869079-06-1
    • Inchi: 1S/C23H19NO6/c1-3-24(4-2)23(27)28-15-9-10-16-17(13-21(25)29-20(16)12-15)18-11-14-7-5-6-8-19(14)30-22(18)26/h5-13H,3-4H2,1-2H3
    • InChI Key: VRTBJOKBJBTULT-UHFFFAOYSA-N
    • SMILES: C(OC1=CC=C2C(=C1)OC(=O)C=C2C1=CC2=CC=CC=C2OC1=O)(=O)N(CC)CC

Computed Properties

  • Exact Mass: 405.12123733g/mol
  • Monoisotopic Mass: 405.12123733g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 768
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 82.1Ų

Experimental Properties

  • Density: 1.359±0.06 g/cm3(Predicted)
  • Boiling Point: 607.3±55.0 °C(Predicted)
  • pka: -1.60±0.70(Predicted)

2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl N,N-diethylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1861-0040-20mg
2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-diethylcarbamate
869079-06-1 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1861-0040-30mg
2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-diethylcarbamate
869079-06-1 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1861-0040-3mg
2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-diethylcarbamate
869079-06-1 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1861-0040-100mg
2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-diethylcarbamate
869079-06-1 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1861-0040-10mg
2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-diethylcarbamate
869079-06-1 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1861-0040-5mg
2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-diethylcarbamate
869079-06-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1861-0040-2mg
2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-diethylcarbamate
869079-06-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1861-0040-40mg
2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-diethylcarbamate
869079-06-1 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1861-0040-1mg
2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-diethylcarbamate
869079-06-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1861-0040-50mg
2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-diethylcarbamate
869079-06-1 90%+
50mg
$160.0 2023-05-17

Additional information on 2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl N,N-diethylcarbamate

Comprehensive Analysis of 2,2'-Dioxo-2H,2'H-3,4'-Bichromene-7'-yl N,N-Diethylcarbamate (CAS No. 869079-06-1)

The compound 2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl N,N-diethylcarbamate (CAS No. 869079-06-1) is a specialized organic molecule that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This bichromene derivative is characterized by its fused heterocyclic rings and the presence of a diethylcarbamate functional group, which contributes to its distinct chemical behavior. Researchers and industry professionals are increasingly interested in this compound for its potential role in advanced material science and pharmaceutical research.

One of the most intriguing aspects of 2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl N,N-diethylcarbamate is its molecular architecture. The bichromene core provides a rigid, planar framework that is conducive to π-π stacking interactions, making it a candidate for organic electronic applications. The diethylcarbamate moiety, on the other hand, introduces steric and electronic effects that can modulate the compound's solubility and reactivity. This balance of properties makes it a versatile building block for designing functional materials.

In the context of current scientific trends, 2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl N,N-diethylcarbamate aligns with the growing demand for sustainable and high-performance organic compounds. With the rise of green chemistry and the push for eco-friendly alternatives, researchers are exploring how such bichromene-based molecules can replace traditional petrochemical-derived materials. Searches for "sustainable organic compounds" and "high-performance bichromene derivatives" have surged, reflecting this shift in focus.

The synthesis of 2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl N,N-diethylcarbamate typically involves multi-step organic reactions, including cyclization and carbamate formation. Optimizing these processes is a hot topic in synthetic chemistry, as evidenced by frequent queries about "efficient synthesis of bichromene carbamates" and "CAS 869079-06-1 preparation methods." Advances in catalytic systems and solvent-free reactions have further enhanced the accessibility of this compound for research and industrial applications.

Beyond its chemical synthesis, the potential applications of 2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl N,N-diethylcarbamate are vast. In material science, its chromophore properties make it a candidate for organic dyes and sensors. The compound's ability to absorb and emit light in specific wavelengths has led to investigations into its use in optoelectronic devices, such as organic light-emitting diodes (OLEDs). Searches for "bichromene-based OLED materials" highlight this emerging interest.

In the pharmaceutical realm, the diethylcarbamate group in 2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl N,N-diethylcarbamate suggests potential bioactivity, though detailed studies are still underway. Researchers are particularly curious about its interactions with biological targets, as indicated by queries like "biological activity of bichromene carbamates." While no therapeutic claims can be made at this stage, the compound's structural features warrant further exploration in drug discovery programs.

From an analytical perspective, characterizing 2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl N,N-diethylcarbamate requires advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and structural integrity, which are critical for reproducible research. The demand for "analytical data for CAS 869079-06-1" underscores the importance of reliable characterization in both academic and industrial settings.

As the scientific community continues to explore 2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl N,N-diethylcarbamate, its role in interdisciplinary research becomes increasingly evident. Whether in materials science, pharmaceuticals, or synthetic chemistry, this compound exemplifies the innovation driving modern chemistry. By addressing common search queries and aligning with contemporary research trends, this overview aims to provide a valuable resource for professionals and enthusiasts alike.

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